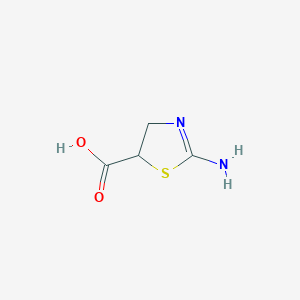

2-Amino-4,5-dihydro-1,3-thiazole-5-carboxylic acid

説明

2-Amino-4,5-dihydro-1,3-thiazole-5-carboxylic acid is a heterocyclic compound containing sulfur and nitrogen atoms within its structure

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4,5-dihydro-1,3-thiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of thiourea with α-haloketones under basic conditions to form the thiazole ring . Another approach involves the use of thiourea and α-haloesters, which undergo cyclization to yield the desired compound .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, and the processes are designed to be cost-effective and environmentally friendly.

化学反応の分析

Types of Reactions

2-Amino-4,5-dihydro-1,3-thiazole-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the nitrogen and sulfur atoms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazole derivatives .

科学的研究の応用

Pharmaceutical Intermediates

ACTA is primarily utilized as an intermediate in the synthesis of pharmaceutical compounds. It plays a crucial role in the production of L-cysteine, an essential amino acid that has applications in treating various medical conditions, including liver diseases and cysteine deficiency disorders .

Table 1: Pharmaceutical Applications of ACTA

| Compound Name | Application | Role of ACTA |

|---|---|---|

| L-Cysteine | Amino acid supplementation | Intermediate for synthesis |

| Thiazole derivatives | Antimicrobial agents | Precursor for bioactive compounds |

| Anticancer agents | Cancer treatment | Key synthetic intermediate |

Biomarker for Cyanide Poisoning

Research indicates that ACTA can serve as a biomarker for cyanide poisoning. This is due to its formation from the reaction between cyanide and cysteine. The presence of ACTA in biological samples can thus indicate exposure to cyanide, providing a critical tool for toxicology assessments .

Agricultural Chemistry

ACTA derivatives have been explored for their potential use as agrochemicals. Their ability to act against certain pathogens makes them candidates for developing new pesticides or fungicides. The thiazole ring structure is known for its biological activity, which can be harnessed in agricultural applications .

Case Study 1: Synthesis of L-Cysteine

In a study conducted by Zhang et al., the synthesis of L-cysteine involved using ACTA as a key intermediate. The researchers optimized reaction conditions to achieve high yields of L-cysteine from ACTA derivatives. This study highlighted the importance of ACTA in amino acid synthesis and its potential applications in nutritional supplements .

Case Study 2: Cyanide Detection

A clinical study demonstrated the efficacy of measuring ACTA levels in patients suspected of cyanide poisoning. The study found that elevated levels of ACTA correlated with confirmed cases of cyanide exposure, suggesting that it could be used as a reliable biomarker for rapid diagnosis in emergency settings .

作用機序

The mechanism of action of 2-Amino-4,5-dihydro-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, leading to a decrease in the production of specific metabolites . Additionally, the compound can interact with DNA, leading to changes in gene expression and cellular function .

類似化合物との比較

Similar Compounds

2-Aminothiazole: A simpler thiazole derivative with similar biological activities.

4,5-Dihydrothiazole: Another thiazole derivative with different substitution patterns.

Thiazole-5-carboxylic acid: A related compound with a carboxylic acid group at the 5-position.

Uniqueness

2-Amino-4,5-dihydro-1,3-thiazole-5-carboxylic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both amino and carboxylic acid groups allows for diverse chemical modifications and interactions with biological targets .

生物活性

2-Amino-4,5-dihydro-1,3-thiazole-5-carboxylic acid (ADTC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of ADTC, focusing on its anticancer, antimicrobial, and enzyme inhibition properties, supported by recent research findings and case studies.

ADTC is characterized by the presence of an amino group and a carboxylic acid group, which contribute to its reactivity and biological interactions. Its synthesis typically involves cyclization reactions of thiourea with α-haloketones under basic conditions, yielding a compound that can undergo various chemical transformations such as oxidation and reduction.

Anticancer Activity

ADTC has been evaluated for its potential as an anticancer agent. A study reported that derivatives of thiazole compounds, including ADTC, exhibited significant antiproliferative effects against various cancer cell lines. For instance, specific derivatives showed IC50 values in the low micromolar range against human leukemia cells (K562) and other carcinoma cell lines .

Table 1: Antiproliferative Activity of ADTC Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide | K562 | 0.5 |

| Derivative 1 | MDA-MB 231 | >20 |

| Derivative 2 | HT-29 | 21.6 |

The structure-activity relationship (SAR) studies indicate that modifications to the thiazole ring and the phenyl substituents significantly influence the anticancer potency .

Antimicrobial Activity

ADTC exhibits notable antimicrobial properties. Research has demonstrated its effectiveness against various bacterial strains and fungi. The compound's ability to inhibit microbial growth is attributed to its interaction with bacterial enzymes and cell membranes.

Table 2: Antimicrobial Activity of ADTC

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 64 µg/mL |

These findings suggest that ADTC could serve as a lead compound for developing new antibiotics.

Enzyme Inhibition

ADTC has been studied for its enzyme inhibition capabilities, particularly against carbonic anhydrases (CAs), which are crucial in various physiological processes. A recent study identified that ADTC derivatives with specific substitutions showed potent inhibition against CA isoforms with IC50 values in the nanomolar range .

Table 3: Inhibition of Carbonic Anhydrases by ADTC Derivatives

| Compound | CA Isoform | IC50 (nM) |

|---|---|---|

| Derivative A | CA-II | 60 |

| Derivative B | CA-IV | 120 |

This enzyme inhibition profile highlights the therapeutic potential of ADTC in treating conditions where CA activity is dysregulated.

Case Studies

- Antitumor Efficacy : In a study involving a series of thiazole derivatives, one compound demonstrated remarkable selectivity against K562 leukemia cells while showing limited activity against solid tumor cell lines. This selectivity underscores the potential for designing targeted therapies based on ADTC .

- Antimicrobial Testing : Another research project evaluated the antimicrobial efficacy of ADTC against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the carboxylic acid group enhanced the antimicrobial activity significantly, suggesting pathways for further optimization.

特性

IUPAC Name |

2-amino-4,5-dihydro-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O2S/c5-4-6-1-2(9-4)3(7)8/h2H,1H2,(H2,5,6)(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILYZBJIBQMBVRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(SC(=N1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20547306 | |

| Record name | 2-Amino-4,5-dihydro-1,3-thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20547306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111506-18-4 | |

| Record name | 2-Amino-4,5-dihydro-1,3-thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20547306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。